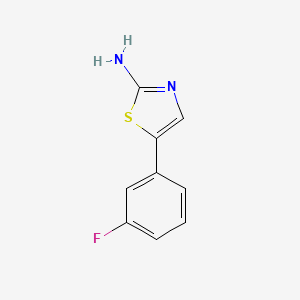
5-(3-Fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-(3-Fluorophenyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared using the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves a Hantzsch thiazole synthesis, indicating that the formation of such compounds can be achieved through well-established synthetic pathways .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized using these methods and further analyzed using density functional theory (DFT) calculations . The presence of substituents on the thiazole ring, such as the fluorophenyl group, can influence the electronic distribution and molecular geometry, which can be studied using computational methods like DFT.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, often forming the basis for the synthesis of more complex molecules with potential biological activities. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of cocrystals and salts, demonstrating the compound's ability to engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached
科学的研究の応用
Synthesis and Structural Properties of Thiazole Derivatives
Research on thiazole derivatives, such as the study on the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the complex reactions and potential for creating a variety of products based on reaction conditions and the types of amines used. These findings underscore the versatility of thiazole compounds in synthetic chemistry and their potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).
Heterocycles in Synthesis
The reactivity and utility of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as building blocks for heterocyclic compounds highlight the significance of thiazole and fluorine-containing compounds in synthesizing heterocycles. These compounds serve as precursors for various heterocyclic structures, indicating the potential of "5-(3-Fluorophenyl)-1,3-thiazol-2-amine" in similar synthetic applications (Gomaa & Ali, 2020).
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, like 5-fluorouracil, have extensive applications in medicinal chemistry, particularly in cancer treatment. The mechanism of action, pharmacokinetics, and combination with other treatments provide a framework for understanding how fluorinated thiazole derivatives could be explored for therapeutic purposes (Vermes, Guchelaar, & Dankert, 2000).
Antioxidant and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the therapeutic potential of thiazole compounds. Such studies suggest avenues for researching "5-(3-Fluorophenyl)-1,3-thiazol-2-amine" in developing new treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).
特性
IUPAC Name |
5-(3-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYAPOXGFKGVCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)
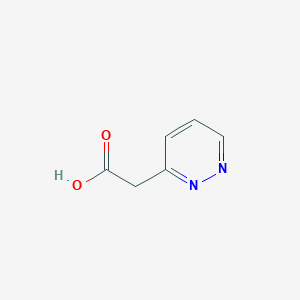
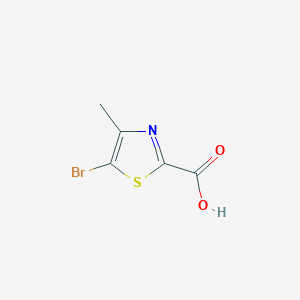
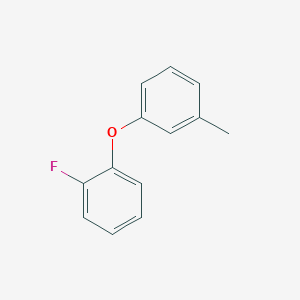
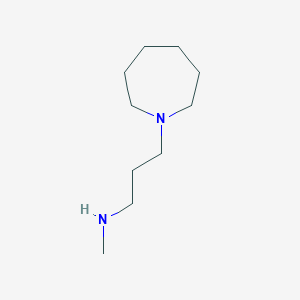
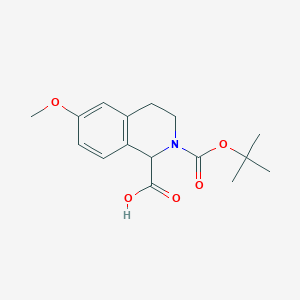
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
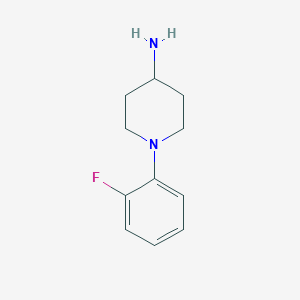
![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
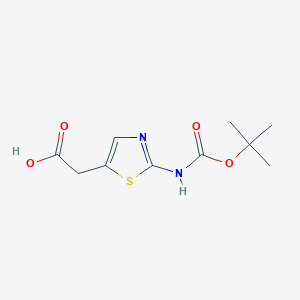
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)
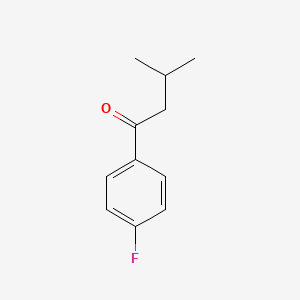
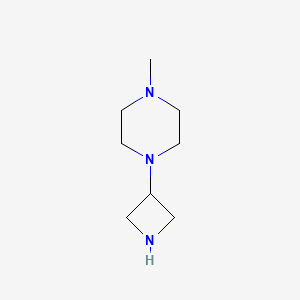
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)